3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzodioxin ring, followed by the introduction of the ethoxy and trimethyl groups. The final step involves the formation of the spiro compound through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3’-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione include other benzodioxin derivatives and spiro compounds.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its spiro structure. This unique structure may confer specific properties that make it particularly useful in certain applications, such as its potential to interact with specific molecular targets in biological systems.
Biological Activity
The compound 3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O5S, and it exhibits a unique spiro structure that may contribute to its biological properties. The presence of the benzodioxin moiety is particularly noteworthy as it has been associated with various biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities:
Antimicrobial Activity:
Recent studies have explored the antimicrobial potential of compounds containing benzodioxane structures. For instance, derivatives targeting the FtsZ protein in bacteria have shown promising results in inhibiting cell division in both Gram-positive and Gram-negative bacteria. The benzodioxane–benzamide class has demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) reported as low as 1 μg/mL .
Anticancer Potential:
The spiro-pyrroloquinoline structure has been linked to anticancer properties. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
-
Inhibition of FtsZ Protein:
In a study focusing on benzodioxane derivatives, researchers evaluated the inhibition of FtsZ protein polymerization. The compound demonstrated significant inhibitory effects on bacterial growth by disrupting the cell division process . -
Cytotoxicity Assays:
Cytotoxicity assays conducted on various cancer cell lines revealed that compounds similar to the one discussed exhibit dose-dependent cytotoxic effects. For example, a derivative was able to reduce cell viability by over 70% at concentrations above 50 µM in HeLa cells .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | MIC = 1 µg/mL against MRSA | |
Cytotoxicity | >70% reduction in cell viability at 50 µM |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Proteins: By targeting proteins essential for bacterial cell division (e.g., FtsZ), the compound disrupts normal cellular processes.
- Induction of Apoptosis: In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.
Properties
Molecular Formula |
C26H28N2O5S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6'-ethoxy-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C26H28N2O5S/c1-5-31-17-11-18-15(2)13-25(3,4)28-23(18)19(12-17)26(24(28)30)27(22(29)14-34-26)16-6-7-20-21(10-16)33-9-8-32-20/h6-7,10-12,15H,5,8-9,13-14H2,1-4H3 |
InChI Key |
AQNIEKFTZKCKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)N(C(=O)CS4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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